molecular formula C7H14O7 B7839053 (2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No. B7839053
M. Wt: 210.18 g/mol
InChI Key: HAIWUXASLYEWLM-LFLSBTFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol involves the protection of D-ribose followed by the addition of a hydroxymethyl group to the protected ribose. The resulting compound is then deprotected to yield the target compound.

Starting Materials
D-ribose, Methanol, Hydrogen chloride, Sodium borohydride, Acetic anhydride, Pyridine, Methanesulfonic acid, Tetrahydrofuran, Triethylamine, Methanol

Reaction
Protect D-ribose with acetic anhydride and pyridine to yield 1,2,3,5-tetra-O-acetyl-D-ribose, Add hydroxymethyl group to the protected ribose using methanol and hydrogen chloride in the presence of sodium borohydride to yield 2,3,4,6-tetra-O-methyl-D-ribose, Deprotect the compound using methanesulfonic acid in tetrahydrofuran to yield 2,3,4,6-tetrahydroxymethyl-D-ribose, Protect the hydroxyl groups using acetic anhydride and pyridine to yield 2,3,4,6-tetra-O-acetyl-1,5-anhydro-D-ribo-hex-1-enitol, Add a hydroxymethyl group to the protected compound using methanol and triethylamine to yield (2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

properties

IUPAC Name

(2R,4R,5S)-2,6-bis(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3?,4-,5-,6?,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIWUXASLYEWLM-LFLSBTFLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@H](C([C@](O1)(CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R,5S)-2,6-Bis(hydroxymethyl)oxane-2,3,4,5-tetrol

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